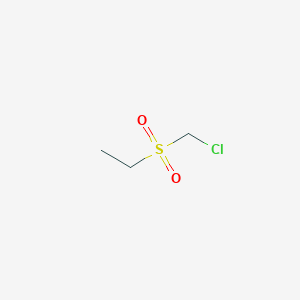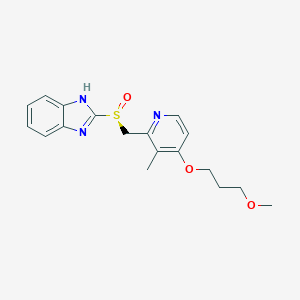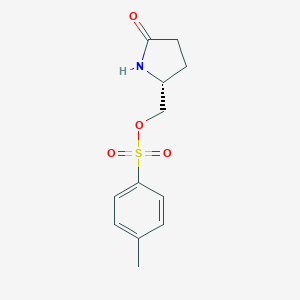
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
“®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H15NO4S . It has a molecular weight of 269.32 g/mol . The compound is also known by several synonyms, including “(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate” and "2-Pyrrolidinone, 5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, (5R)-" .
Molecular Structure Analysis
The InChI string for “®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . The compound’s canonical SMILES string is CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2, and its isomeric SMILES string is CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.32 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and hydrogen bond acceptor count were not found in the search results .
Applications De Recherche Scientifique
-
Organic Second-Order Nonlinear Optical Crystals
- Field : Terahertz Technology
- Application : These crystals have shown great potential in the fields of communication, imaging, and security detection . They provide strong support for applications such as terahertz wave emission, modulation, and detection .
- Methods : The crystals are used in the generation and detection of terahertz waves. Their large nonlinear coefficient, elevated electro-optical coefficient, and low dielectric constant make them exceptional materials for terahertz radiation sources .
- Results : The use of these crystals has advanced terahertz technology, with potential applications in various domains .
-
Methyl Benzenesulfonate
- Field : Organic Chemistry
- Application : Methyl benzenesulfonate is a chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the particular reaction or process in which this compound is being used .
- Results : The outcomes would also depend on the specific context in which this compound is used .
-
Ammonium 4-Methylbenzenesulfonate Single Crystal
- Field : Nonlinear Optics
- Application : These crystals are used in applications such as information processing and optical communication .
- Methods : The specific methods of application or experimental procedures would depend on the particular process in which this compound is being used .
- Results : The outcomes would also depend on the specific context in which this compound is used .
-
Thermo Scientific Chemicals
- Field : Chemical Manufacturing
- Application : Methyl benzenesulfonate is a chemical compound used in the manufacturing of various chemicals .
- Methods : The specific methods of application or experimental procedures would depend on the particular reaction or process in which this compound is being used .
- Results : The outcomes would also depend on the specific context in which this compound is used .
-
Organic Second-Order Nonlinear Optical Crystals
- Field : Terahertz Technology
- Application : These crystals have shown great potential in the fields of communication, imaging, and security detection . They provide strong support for applications such as terahertz wave emission, modulation, and detection .
- Methods : The crystals are used in the generation and detection of terahertz waves. Their large nonlinear coefficient, elevated electro-optical coefficient, and low dielectric constant make them exceptional materials for terahertz radiation sources .
- Results : The use of these crystals has advanced terahertz technology, with potential applications in various domains .
-
Ammonium 4-Methylbenzenesulfonate Single Crystal
- Field : Nonlinear Optics
- Application : These crystals are used in applications such as information processing and optical communication .
- Methods : The specific methods of application or experimental procedures would depend on the particular process in which this compound is being used .
- Results : The outcomes would also depend on the specific context in which this compound is used .
Propriétés
IUPAC Name |
[(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536035 | |
| Record name | [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |
CAS RN |
128899-31-0 | |
| Record name | (5R)-5-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128899-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

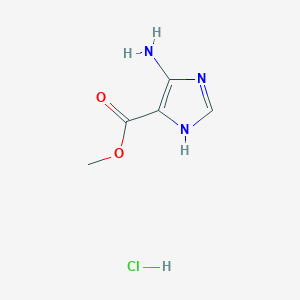
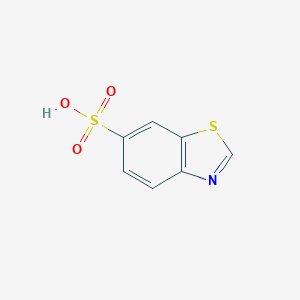
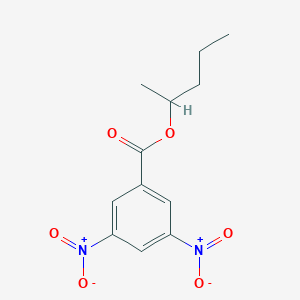
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)

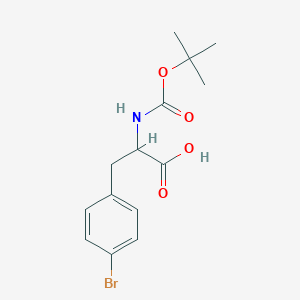
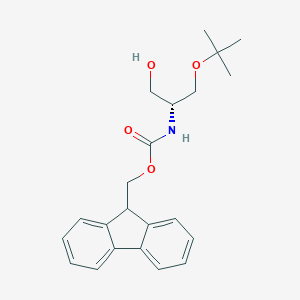
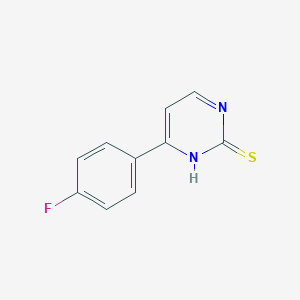
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)

